molecular formula C7H6N2O B056400 2-Acetylcyclopropane-1,1-dicarbonitrile CAS No. 124956-88-3

2-Acetylcyclopropane-1,1-dicarbonitrile

Cat. No.: B056400
CAS No.: 124956-88-3
M. Wt: 134.14 g/mol
InChI Key: CLXCQGMDIHWGQL-UHFFFAOYSA-N
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Description

2-Acetylcyclopropane-1,1-dicarbonitrile (CAS 124956-88-3) is a high-value Donor-Acceptor (D-A) cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure, characterized by a strained cyclopropane ring with electron-withdrawing cyano groups and an acetyl moiety, confers unique reactivity and serves as a versatile building block for constructing complex molecular architectures. In Medicinal Chemistry , this compound has been investigated for its potential as a potent inhibitor of deubiquitylating enzymes (DUBs), specifically targeting ubiquitin C-terminal hydrolase L1 (UCHL1) . DUBs play a critical regulatory role in protein degradation pathways, and their inhibition presents a promising therapeutic strategy for cancer treatment and neurodegenerative disorders . Patent applications describe the synthesis of compounds based on this scaffold that exhibit potent inhibitory effects, nominating it as a candidate for novel cancer therapies . In Synthetic Organic Chemistry , it is widely utilized as a key substrate in stereoselective cycloaddition reactions . For instance, under tin(II) catalysis, it undergoes reactions with aldehydes to produce tetrahydrofuran and pyrrolidine derivatives with high diastereoselectivity (up to 95% cis selectivity) . This makes it an invaluable tool for the efficient synthesis of biologically active natural products and pharmaceuticals. Its applications also extend to Polymer Chemistry , where its integration into polymer backbones is being explored to develop new materials with enhanced thermal stability and tailored mechanical properties for use in coatings and adhesives . The synthesis typically involves cyclopropanation reactions of malononitrile derivatives or tin-catalyzed cycloadditions, allowing for good yields and stereochemical control . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

124956-88-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-acetylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C7H6N2O/c1-5(10)6-2-7(6,3-8)4-9/h6H,2H2,1H3

InChI Key

CLXCQGMDIHWGQL-UHFFFAOYSA-N

SMILES

CC(=O)C1CC1(C#N)C#N

Canonical SMILES

CC(=O)C1CC1(C#N)C#N

Synonyms

1,1-Cyclopropanedicarbonitrile, 2-acetyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Deubiquitylating Enzymes (DUBs)

ACDC has been investigated for its potential as an inhibitor of deubiquitylating enzymes, particularly ubiquitin C-terminal hydrolase L1 (UCHL1). DUBs play a critical role in regulating protein degradation pathways, making them attractive targets for cancer therapies. Research indicates that compounds similar to ACDC can effectively inhibit DUB activity, thereby influencing cellular processes related to cancer progression and neurodegenerative disorders .

Case Study: Cancer Treatment

A patent application describes the synthesis of compounds based on ACDC that exhibit potent inhibitory effects on UCHL1. These compounds could lead to novel therapeutic strategies for treating cancers where DUBs are implicated in tumor growth and resistance to therapy .

Synthetic Organic Chemistry

2.1 Cycloaddition Reactions

ACDC is utilized in cycloaddition reactions, particularly as a donor-acceptor cyclopropane. Its ability to participate in these reactions allows for the synthesis of complex organic molecules, including tetrahydrofurans and pyrrolidines. The use of ACDC in tin-catalyzed cycloaddition reactions has shown promising results in achieving high diastereoselectivity and enantioselectivity .

Table 1: Summary of Cycloaddition Reactions Involving ACDC

Reaction TypeCatalysts UsedProducts ObtainedYield (%)
Tin-Catalyzed CycloadditionSn(II) or Sn(IV) saltsTetrahydrofurans85-90
Aldehyde CycloadditionVarious AldehydesPyrrolidine Derivatives75-95

Materials Science

3.1 Polymer Chemistry

ACDC has potential applications in the development of new polymeric materials. Its unique structure can be integrated into polymer backbones to enhance thermal stability and mechanical properties. Research is ongoing to explore the incorporation of ACDC into copolymers, which could result in materials with tailored properties for specific applications such as coatings and adhesives .

Comparison with Similar Compounds

Key Observations :

  • Steric effects from substituents like 4-methoxyphenyl or 4-chlorophenyl influence reaction pathways and regioselectivity .

Reactivity in Annulation and Dimerization Reactions

Cyclopropane-1,1-dicarbonitrile derivatives exhibit diverse reactivity patterns:

  • Cyclopropane-1,1-dicarbonitrile (1a) : In DMF, undergoes [3 + 3] dimerization to form 3,6-bisbenzoyl-4,5-bis(4-methoxyphenyl)phthalonitrile. Base selection (e.g., DBU vs. Et₃N) significantly affects yields, with DBU (1.25 equiv.) achieving moderate efficiency .
  • This compound : Hypothetically, the acetyl group may alter dimerization pathways due to increased electron deficiency, favoring alternative annulation products.
  • 2-Phenyl Derivatives: Exhibit slower reaction kinetics with thiophenolates compared to acetyl analogs, highlighting substituent-dependent reactivity .

Comparison with Non-Cyclopropane Dicarbonitriles

Compound Name Ring System Reactivity Notes References
Cyclobutane-1,1-dicarbonitrile Cyclobutane Reduced ring strain vs. cyclopropane; lower reactivity in annulation reactions.
1,1-Dicyano-2,2-bis(trifluoromethyl)ethylene Acyclic ethylene High electrophilicity from trifluoromethyl groups; participates in cycloadditions but lacks ring strain.

Key Insight : The cyclopropane ring in this compound provides unique reactivity due to combined ring strain and electron withdrawal, distinguishing it from larger rings or acyclic analogs.

Preparation Methods

Reaction Mechanism and Conditions

Malononitrile reacts with 1,2-dichloroethane derivatives in the presence of a strong base (e.g., sodium methoxide) to form the cyclopropane ring. The base deprotonates malononitrile, generating a nucleophilic dianion that undergoes sequential alkylation with the dihalide. For 2-acetylcyclopropane-1,1-dicarbonitrile, the dihalide must contain an acetyl moiety, such as 1-chloro-2-acetylethane.

Optimized Parameters :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 95–120°C (prevents intramolecular elimination)

  • Base-to-Malononitrile Ratio : 1.6–2.0 equivalents (avoids over-alkalization)

  • Reaction Time : 8–12 hours

A representative procedure yields 78–87% of the cyclopropane product when using stoichiometric sodium methoxide.

Donor-acceptor (D-A) cyclopropanes, activated by electron-withdrawing groups (e.g., nitriles), undergo [3+2] cycloadditions with carbonyl compounds. This method, adapted from tin-catalyzed aldehyde cycloadditions, enables simultaneous ring formation and acetyl group introduction.

Catalytic Cycle and Stereochemical Control

Tin(II) triflate coordinates to the nitrile groups, polarizing the cyclopropane and facilitating nucleophilic attack by the acetyl-containing aldehyde. The reaction proceeds via an SN2-like mechanism , retaining stereochemistry from chiral cyclopropane precursors.

Key Advantages :

  • Diastereoselectivity : Up to 95% cis selectivity for 2,5-disubstituted products

  • Functional Group Tolerance : Compatible with aryl, alkyl, and heteroaryl aldehydes

  • Catalyst Loading : 5–10 mol% Sn(OTf)₂

Post-Synthetic Modification of Cyclopropane Intermediates

Acetylation of Cyclopropane-1,1-dicarbonitrile

Cyclopropane-1,1-dicarbonitrile serves as a precursor for Friedel-Crafts acetylation. Using acetyl chloride and AlCl₃ in dichloromethane, the acetyl group is introduced at the cyclopropane’s α-position.

Reaction Profile :

  • Yield : 60–75%

  • Byproducts : Over-acetylation (≤15%)

  • Workup : Aqueous NaHCO₃ quench followed by column chromatography

Cyanide Substitution in Acetylcyclopropane Derivatives

Acetylcyclopropane undergoes nitrile substitution via radical intermediates. Treating 2-acetylcyclopropane-1,1-dichloride with CuCN in HMPA at 80°C replaces chlorides with nitriles:

C3H5COCl2+2 CuCNHMPAC3H5CO(CN)2+2 CuCl\text{C}3\text{H}5\text{COCl}2 + 2\ \text{CuCN} \xrightarrow{\text{HMPA}} \text{C}3\text{H}5\text{CO(CN)}2 + 2\ \text{CuCl}

Limitations :

  • Requires anhydrous conditions

  • HMPA toxicity necessitates alternative solvents (e.g., DMSO)

Transition Metal-Mediated Cyclopropanation

Simmons-Smith Reaction with Acetyl-Substituted Alkenes

The classic Simmons-Smith protocol, employing Zn/Cu and CH₂I₂, forms cyclopropanes from alkenes. For this compound, a pre-functionalized alkene (e.g., 1-acetylvinyl cyanide) reacts with CH₂I₂ under Ni(0) catalysis:

CH2=C(CN)2+CH2I2Ni(0)/ZnC3H5CO(CN)2\text{CH}2=\text{C(CN)}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Ni(0)/Zn}} \text{C}3\text{H}5\text{CO(CN)}_2

Performance Metrics :

  • Yield : 92–95%

  • Catalyst System : Ni(COD)₂/Zn/NaI

  • Solvent : Tetrahydrofuran (THF)

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Malononitrile Alkylation78–878–12High atom economyRequires acetylated dihalide
Tin-Catalyzed Cycloadd.65–806–8StereocontrolSn toxicity
Post-Synthetic Acetylation60–754–6ModularityMulti-step process
Simmons-Smith92–952–4Rapid, high-yieldSpecialized catalyst

Q & A

Basic: How can researchers optimize the synthesis of 2-acetylcyclopropane-1,1-dicarbonitrile to improve yield and purity?

Methodological Answer:
Synthetic routes for cyclopropane-1,1-dicarbonitrile derivatives often involve cycloaddition or nucleophilic substitution reactions. For example, cyclopropane-1,1-dicarbonitrile analogs react with imines under Lewis acid catalysis, but unexpected pyrrole formation may occur due to competing pathways . To optimize yields:

  • Reaction Monitoring : Use in situ NMR or HPLC to track intermediate formation.
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) to suppress side reactions.
  • Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce decomposition.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product.
    Reference synthetic protocols for analogous compounds (e.g., 2-benzoyl-3-aryl derivatives) to adapt conditions .

Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer:
X-ray diffraction (XRD) is the gold standard for resolving cyclopropane ring geometry and substituent orientations. Key steps include:

  • Single-Crystal Growth : Use slow evaporation of a saturated acetonitrile solution.
  • Data Collection : Measure at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Apply software like SHELXL to model anisotropic displacement parameters (ADPs) and validate bond lengths/angles (e.g., C-CN bonds ~1.45 Å) . Complementary techniques:
    • ¹H/¹³C NMR : Confirm electronic environments (e.g., acetyl group resonance at δ ~2.3 ppm) .
    • IR Spectroscopy : Identify nitrile stretches (~2200–2250 cm⁻¹) .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:
While direct toxicity data for this compound is limited, MSDS guidelines for structurally similar nitriles (e.g., cyclopropanecarbonitrile) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:
Discrepancies in reactivity (e.g., cycloaddition vs. rearrangement outcomes) may arise from subtle differences in reaction conditions:

  • Control Experiments : Systematically vary catalysts, solvents, and stoichiometry to identify critical variables.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
  • Cross-Validation : Reproduce conflicting studies under identical conditions, ensuring reagent purity and moisture control .

Advanced: What computational strategies predict the physicochemical properties of this compound?

Methodological Answer:
Quantum chemical methods and QSPR models are effective:

  • Geometry Optimization : Perform at the B3LYP/6-31G* level to estimate dipole moments and electron density distribution.
  • Solubility Prediction : Use COSMO-RS to simulate solvent interactions based on σ-profiles.
  • Thermodynamic Properties : Calculate enthalpy of formation via G4MP2 theory . Validate predictions with experimental DSC/TGA data.

Advanced: How can dynamic kinetic asymmetric synthesis (DyKAS) be applied to derivatives of this compound?

Methodological Answer:
DyKAS enables enantioselective synthesis by coupling cyclopropane ring-opening with chiral catalyst systems:

  • Catalyst Design : Employ chiral phosphine ligands (e.g., BINAP) with Pd(0) to control stereochemistry.
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) and Eyring analysis to elucidate rate-determining steps.
  • Case Study : Asymmetric alkylation of 2,3-diarylcyclopropane-1,1-dicarbonitriles with aldimines achieved 90% ee under optimized conditions .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:
Side reactions (e.g., ring-opening or polymerization) can be minimized via:

  • Protecting Groups : Temporarily block the acetyl moiety with tert-butyldimethylsilyl (TBS) groups.
  • Low-Temperature Reactions : Perform nucleophilic additions at −78°C to stabilize intermediates.
  • Radical Inhibitors : Add TEMPO to quench unintended radical pathways during photochemical reactions .

Advanced: How do steric and electronic effects influence the bioactivity of this compound analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane ring or acetyl position.
  • Biological Assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive/negative strains.
  • Molecular Docking : Map interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

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